1,2,4-Triazine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3N3O2 |
|---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H3N3O2/c8-4(9)3-1-5-2-6-7-3/h1-2H,(H,8,9) |
InChI Key |
YWFARCBGCLDLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC=N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,2,4 Triazine 6 Carboxylic Acid and Its Derivatives
Classical and Modern Approaches to the 1,2,4-Triazine (B1199460) Ring System Formation
The construction of the 1,2,4-triazine ring is the foundational step in the synthesis of 1,2,4-triazine-6-carboxylic acid. Over the years, chemists have developed a range of methods, from traditional condensation reactions to more contemporary catalytic systems.
Cyclization Reactions for Triazine Ring Construction
The formation of the 1,2,4-triazine ring typically involves the cyclization of acyclic precursors. A common strategy is the reaction of 1,2-dicarbonyl compounds with aminoguanidines or S-alkylisothiosemicarbazides. Another well-established method involves the condensation of α-acylhydrazones with appropriate reagents.
Recent advancements have focused on improving the efficiency and scope of these cyclization reactions. For instance, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts has been shown to produce 3,6-disubstituted-1,2,4-triazines under mild conditions, tolerating a variety of sensitive functional groups. organic-chemistry.org This method offers flexibility in the late-stage incorporation of substituents at the C3 or C6 positions. organic-chemistry.org Furthermore, rhodium-catalyzed reactions of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can lead to either 3,6-disubstituted or 3,5,6-trisubstituted-1,2,4-triazines, depending on the reaction conditions. organic-chemistry.org
The synthesis of ring-fused hpu2.edu.vnmdpi.comnih.govtriazines can be achieved through several methods, including the reductive cyclization of nitrophenylhydrazides and the reaction of N-aminobenzamidine hydrochlorides with aryl ortho-quinones. mdpi.com
Multi-Step Synthesis of this compound Scaffolds
The synthesis of this compound often requires a multi-step approach, where the carboxylic acid functionality is introduced either before or after the formation of the triazine ring. One common route begins with the synthesis of a precursor already containing a masked carboxylic acid group, such as an ester or a nitrile.
For example, a general synthesis of 1-aryl-6-azaisocytosine-5-carbonitriles has been described, which involves the coupling of diazonium salts with 2-cyanoacetylcyanamide followed by cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides. mdpi.com The nitrile group in these compounds can then be hydrolyzed to the corresponding carboxylic acid. mdpi.com
Another multi-step procedure for synthesizing 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives involves the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones, followed by intramolecular cyclization and subsequent hydrolysis of an ester to the carboxylic acid. nih.gov
Functionalization and Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at the 6-position of the 1,2,4-triazine ring is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the exploration of structure-activity relationships.
Esterification and Amidation Reactions of the Carboxylic Acid Group
Esterification and amidation are fundamental transformations of carboxylic acids. The conversion of this compound to its corresponding esters or amides can be achieved using standard coupling reagents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for ester formation, particularly for sterically hindered alcohols. organic-chemistry.org
Amidation reactions can be carried out using various coupling agents such as HOBt (Hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitate the formation of an amide bond between the carboxylic acid and an amine. nih.gov These reactions are crucial for introducing diverse substituents and building more complex molecules. For example, the amidation of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acids with various substituted methylamines has been reported to yield a series of target compounds with potential biological activity. nih.gov
| Reagent | Reaction Type | Conditions | Product | Reference |
| HOBt, EDCl, triethylamine | Amidation | DCM, 25 °C, 16 h | Amide derivatives | nih.gov |
| DCC, DMAP | Esterification | - | Ester derivatives | organic-chemistry.org |
Hydrolysis Pathways for Carboxylic Acid Formation
The carboxylic acid functionality on the 1,2,4-triazine ring is often generated through the hydrolysis of a precursor functional group, such as a nitrile or an ester. This approach is advantageous as nitriles and esters are generally more stable under various reaction conditions used for the synthesis and modification of the triazine ring.
Hydrolysis can be carried out under either acidic or basic conditions. For instance, the hydrolysis of 1-phenyl-6-azauracil-5-carbonitrile to the corresponding carboxylic acid can be achieved by refluxing in aqueous 20% hydrochloric acid. mdpi.com Similarly, the hydrolysis of ethyl 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylates to the carboxylic acids is accomplished using a 10% sodium hydroxide (B78521) solution in methanol (B129727) at room temperature. nih.gov The choice of hydrolytic conditions is crucial to avoid the degradation of the triazine ring or other sensitive functional groups present in the molecule. nih.govlibretexts.org
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-phenyl-6-azauracil-5-carbonitrile | aq. 20% HCl, reflux, 2 h | 1-phenyl-6-azauracil-5-carboxylic acid | mdpi.com |
| Ethyl 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylates | 10% NaOH, CH3OH, 25 °C, 2 h | 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acids | nih.gov |
Regioselective Synthesis and Isomer Control in this compound Synthesis
Achieving regioselectivity is a critical challenge in the synthesis of substituted 1,2,4-triazines, as multiple isomers can potentially be formed. The substitution pattern on the starting materials and the reaction conditions employed play a significant role in directing the outcome of the cyclization reaction.
For instance, in the synthesis of 3,6-disubstituted-1,2,4-triazines from β-keto-N-acylsulfonamides, the synthetic design allows for the flexible and late-stage incorporation of either the C3 or C6 substituent, providing a degree of control over the final substitution pattern. organic-chemistry.org Similarly, the intramolecular cyclization of S-alkylated derivatives of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones has been shown to occur regioselectively at the N2-position of the 1,2,4-triazine ring. nih.gov
The development of one-pot, multi-component reactions also offers a pathway to regioselectively synthesized triazoles, which are structurally related to triazines. A highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines has been reported, highlighting the potential for controlling isomer formation in related heterocyclic systems. organic-chemistry.orgresearchgate.net
Strategies for Achieving Regioselectivity at the N2-Position of the Triazine Ring
Achieving regioselectivity, particularly at the N2 position of the 1,2,4-triazine ring, is a critical challenge in the synthesis of targeted derivatives. The electronic and steric properties of the substituents on the triazine core, as well as the reaction conditions, play a pivotal role in directing the outcome of substitution reactions.
One effective strategy involves the intramolecular cyclization of appropriately functionalized precursors. For instance, the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives proceeds via an intramolecular cyclization that occurs regioselectively at the N2-position of the 1,2,4-triazine ring. This regioselectivity was unequivocally confirmed by single-crystal X-ray diffraction analysis of one of the products. nih.gov The reaction of 4-amino-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate first leads to S-alkylation, followed by an intramolecular cyclization where the N2 nitrogen of the triazine ring acts as the nucleophile. nih.gov
Another approach to control regioselectivity is through the use of specific bases and solvents in alkylation reactions. Studies on the modification of 5-aryl-4-trifluoroacetyltriazoles at the NH-moiety have shown that using sodium carbonate (Na₂CO₃) as a base in dimethylformamide (DMF) preferentially yields N2-substituted triazoles. nih.gov In the best-case scenarios, the amount of the minor 1-alkyl isomer was less than 6%. nih.gov This preference for N2 substitution is attributed to both steric and electronic factors. The bulky aryl substituent at C-5 and the trifluoroacetyl group at C-4 hinder attack at the N1 and N3 positions. Furthermore, the electron-withdrawing nature of the trifluoroacetyl group diminishes the nucleophilicity of the N3 nitrogen, thereby preventing the formation of the 3-N-isomer. nih.gov
In the context of purine (B94841) chemistry, which shares similarities with triazine systems, a direct N7 regioselective method for introducing tert-alkyl groups has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.gov This highlights the potential of Lewis acid catalysis in directing the regiochemical outcome of alkylation reactions on nitrogen-containing heterocycles. The choice of solvent and temperature also significantly influences the reaction rate and selectivity. nih.gov
Separation and Characterization of Regioisomers in 1,2,4-Triazine Synthesis
The synthesis of substituted 1,2,4-triazines, especially from unsymmetrical starting materials, often leads to the formation of regioisomeric mixtures. The effective separation and unambiguous characterization of these isomers are crucial for establishing structure-activity relationships.
A common challenge is the separation of N1 and N2 substituted isomers. In the synthesis of a series of 3,5,6-trisubstituted 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, the reaction of unsymmetrical 1,2-diketones with hydrazides produced mixtures of 5,6-diaryl triazine regioisomers. mdpi.com The separation of these regioisomers was successfully achieved using supercritical fluid chromatography (SFC). mdpi.com
Once separated, the structural elucidation of the regioisomers relies heavily on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, the analysis of ¹H NMR spectra of ring-fused 3-phenyl mdpi.comrsc.orgsigmaaldrich.cntriazines revealed that the chemical shifts of the ortho-protons of the C3 phenyl group are sensitive to changes in the electronic structure of the triazine core, which can help in distinguishing isomers. mdpi.com However, the characterization of triazine products by NMR can sometimes be hampered by their low solubility in common deuterated solvents and the complexity of their spectra. tdx.cat The use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can sometimes overcome these solubility issues. tdx.cat
Single-crystal X-ray diffraction analysis provides the most definitive structural assignment. In the aforementioned study on GPR84 antagonists, the structures of two key regioisomers were unambiguously determined by X-ray crystallography, which then allowed for the assignment of other isomers based on their relative retention times in reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com Similarly, the regioselective N2-cyclization in the synthesis of thiazolo[3,2-b]-1,2,4-triazine derivatives was confirmed by X-ray diffraction. nih.gov
Other analytical techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis are routinely used to complement NMR and X-ray data for the complete characterization of the synthesized triazine derivatives. nih.govmdpi.comsemanticscholar.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules like this compound and its derivatives. Key areas of focus include the use of energy-efficient methods like microwave irradiation and the application of catalysts to improve reaction efficiency and reduce waste.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. asianjpr.comnih.gov This technology is particularly advantageous in heterocyclic synthesis.
In the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, the intramolecular cyclization step was performed under both classical heating and microwave irradiation. nih.gov The results, summarized in the table below, clearly demonstrate the benefits of microwave assistance.
| Product | Conventional Method (Yield %, Time) | Microwave Method (Yield %, Time) |
|---|---|---|
| 3a | 75.26%, 60 min | 87.66%, 20 min |
| 3b | 71.33%, 60 min | 85.23%, 20 min |
| 3c | 68.54%, 60 min | 83.78%, 20 min |
| 3d | 66.28%, 60 min | 80.12%, 20 min |
| 3e | 73.89%, 60 min | 86.95%, 20 min |
Data sourced from a study on the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov
Similarly, a rapid and efficient solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides was achieved under microwave irradiation. semanticscholar.org This one-pot synthesis on a solid inorganic support provided the products in good yields, avoiding the hazards associated with high-pressure reactions in solvents at elevated temperatures. semanticscholar.org The use of microwave heating has also been reported to be effective in accelerating acylation and deprotection reactions in solid-phase peptide synthesis, leading to shorter cycle times and purer products. sigmaaldrich.cn
Catalyst Applications in Synthesis of 1,2,4-Triazine Derivatives
The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher atom economy and selectivity. In the synthesis of 1,2,4-triazine derivatives, various catalytic systems have been employed to enhance reaction efficiency.
Domino annulation reactions have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes, demonstrating high performance with moderate to high yields. rsc.org While specific catalysts for this particular domino reaction are not detailed in the abstract, such processes often rely on catalytic cycles to achieve their efficiency.
In a broader context of N-heterocycle synthesis, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines under mild conditions, tolerating a variety of sensitive functional groups. organic-chemistry.org
The synthesis of 1,3,5-triazines, isomers of 1,2,4-triazines, has been achieved via an iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the sole nitrogen source. acs.org This method highlights the use of inexpensive and readily available iron catalysts. Palladium on carbon (Pd/C) has also been used as a recoverable and reusable catalyst in a one-step synthesis protocol. acs.org
Furthermore, the synthesis of 1,4-disubstituted 1,2,3-triazoles, another class of nitrogen heterocycles, has been accomplished with high regioselectivity using a copper-free bimetallic Ag₂O–ZnO nanocatalyst. rsc.org This catalyst was recoverable and reusable for at least eight cycles, underscoring the sustainability of the process. rsc.org The use of a HATU/DIPEA system as coupling agents and bases has been shown to be effective in the regioselective one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
The following table summarizes some catalysts used in the synthesis of triazine and related N-heterocycles.
| Catalyst System | Application | Key Advantages | Reference |
|---|---|---|---|
| SnCl₄ | N7 regioselective tert-alkylation of purines | Directs regioselectivity for bulky substituents. | nih.gov |
| FeCl₃ | Cyclization of aldehydes for 1,3,5-triazine (B166579) synthesis | Inexpensive and readily available. | acs.org |
| Pd/C | One-pot synthesis protocols | Recoverable and reusable. | acs.org |
| Ag₂O–ZnO | Regioselective synthesis of 1,2,3-triazoles | High regioselectivity, copper-free, reusable. | rsc.org |
| HATU/DIPEA | Regioselective one-pot synthesis of 1,2,4-triazoles | High conversion rates and regioselectivity. | organic-chemistry.org |
Reactivity and Reaction Mechanisms of 1,2,4 Triazine 6 Carboxylic Acid Derivatives
Nucleophilic and Electrophilic Reactivity of the Triazine Ring System.nih.govacs.org
The 1,2,4-triazine (B1199460) ring is an electron-deficient heteroaromatic system. This electron deficiency is due to the presence of three electronegative nitrogen atoms in the ring, which makes it susceptible to nucleophilic attack. nih.gov Compared to benzene, triazine isomers have significantly lower resonance energy, which favors nucleophilic substitution reactions over electrophilic substitutions. nih.gov
The reactivity of the 1,2,4-triazine ring is influenced by the substituents present. In the case of 1,2,4-triazine-6-carboxylic acid, the carboxylic acid group is an electron-withdrawing group, which further enhances the electron-deficient nature of the triazine ring, making it more reactive towards nucleophiles. The positions on the triazine ring most susceptible to nucleophilic attack are typically the carbon atoms.
Conversely, electrophilic substitution on the 1,2,4-triazine ring is generally difficult due to its electron-deficient character. When such reactions do occur, they usually require harsh conditions and the presence of activating groups on the ring. The nitrogen atoms in the ring are weakly basic. nih.gov
Chemical Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group at the 6-position of the 1,2,4-triazine ring can undergo various chemical transformations, including decarboxylation and conversion to other functional groups.
Decarboxylation Reactions of this compound.jst.go.jp
Decarboxylation is the removal of the carboxyl group as carbon dioxide. While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can occur more readily when the carboxylic acid contains strongly electron-withdrawing groups on the α-carbon. libretexts.org In the context of this compound, the electron-withdrawing nature of the triazine ring can facilitate this process, although specific conditions such as high temperatures or the presence of catalysts might be necessary. libretexts.orgacs.org The stability of the resulting carbanion or radical intermediate plays a crucial role in the ease of decarboxylation. organicchemistrytutor.com
The general mechanism for decarboxylation often involves the formation of a resonance-stabilized intermediate after the loss of CO2. organicchemistrytutor.com For β-keto acids, this proceeds through a cyclic transition state. masterorganicchemistry.com While this compound is not a β-keto acid in the traditional sense, the electronic properties of the triazine ring can influence the stability of the intermediate formed upon decarboxylation.
Conversion to Other Functional Groups (e.g., Diazo Ketones).hazu.hrorganic-chemistry.org
The carboxylic acid functionality of this compound can be converted into a variety of other functional groups, expanding its synthetic utility. ub.edu A notable transformation is its conversion to a diazo ketone.
Diazo ketones are versatile synthetic intermediates. hazu.hrnih.gov The conversion of a carboxylic acid to a diazo ketone typically involves the activation of the carboxylic acid, for instance, by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reaction with a diazoalkane like trimethylsilyldiazomethane. organic-chemistry.org Another approach involves the use of diazo-transfer reagents. organic-chemistry.org These diazo ketones can then undergo further reactions, such as the Wolff rearrangement, to yield homologated esters or other derivatives. organic-chemistry.org
Intramolecular Cyclization Reactions and Fused Ring Systems.researchgate.netacs.org
The 1,2,4-triazine ring system serves as a scaffold for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve substituents on the triazine ring that can react with one of the ring nitrogen atoms.
Formation of Thiazolo[3,2-b]-1,2,4-triazine Systems.nih.gov
The synthesis of thiazolo[3,2-b]-1,2,4-triazine systems often starts from a 3-mercapto-1,2,4-triazine derivative. nih.gov The general strategy involves the S-alkylation of the mercapto group with a bifunctional reagent, such as an α-haloketone or ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization. nih.gov
For example, a 6-substituted-3-mercapto-1,2,4-triazin-5-one can be reacted with ethyl 2-chloroacetoacetate to yield an S-alkylated intermediate. This intermediate can then undergo intramolecular cyclization, often promoted by an acid catalyst like polyphosphoric acid and sometimes assisted by microwave irradiation, to form the thiazolo[3,2-b]-1,2,4-triazin-7-one ring system. nih.gov The cyclization occurs regioselectively at the N2 position of the 1,2,4-triazine ring. nih.govnih.gov
Table 1: Synthesis of Thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 6-Arylmethyl-3-mercapto-1,2,4-triazin-5-one | Ethyl 2-chloroacetoacetate | Ethyl 2-((6-(arylmethyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-3-oxobutanoate |
| Ethyl 2-((6-(arylmethyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-3-oxobutanoate | Polyphosphoric acid, Microwave | Ethyl 3-arylmethyl-7-oxo-7H-thiazolo[3,2-b] nih.govacs.orgresearchgate.nettriazine-2-carboxylate |
Synthesis of Condensed 1,2,4-Triazines.researchgate.netacs.orgmdpi.com
A variety of other condensed 1,2,4-triazine systems can be synthesized. For instance, intramolecular Diels-Alder reactions of 1,2,4-triazines can lead to the formation of condensed pyrimidines. acs.org Another common approach involves the reaction of substituted 1,2,4-triazines with bifunctional reagents to build a new fused ring.
For example, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one can react with phenacyl halides. This reaction proceeds via initial S-alkylation of the mercapto group, followed by an intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the phenacyl moiety, leading to the formation of triazino[3,4-b] acs.orgresearchgate.nettandfonline.comthiadiazines. researchgate.net
The amino group of a 6-azaisocytosine (a 1,2,4-triazine derivative) can also be utilized for the synthesis of condensed systems. For example, reaction with α-bromoketones can lead to the formation of imidazo[2,1-c] nih.govacs.orgresearchgate.nettriazines. mdpi.com
Table 2: Examples of Condensed 1,2,4-Triazine Synthesis
| Starting 1,2,4-Triazine Derivative | Reagent | Fused Ring System Formed | Reference |
|---|---|---|---|
| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] acs.orgresearchgate.nettandfonline.comthiadiazine | researchgate.net |
| 1-Aryl-6-azaisocytosine-5-carbonitrile | Phenacyl bromide | Imidazo[2,1-c] nih.govacs.orgresearchgate.nettriazine | mdpi.com |
| 1,2,4-Triazine with a diene-containing side chain | Heat | Condensed pyrimidine | acs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzene |
| Carbon dioxide |
| Diazo ketone |
| Ethyl 2-chloroacetoacetate |
| Ethyl chloroformate |
| Phenacyl halide |
| Polyphosphoric acid |
| Pyrimidine |
| Thiazolo[3,2-b]-1,2,4-triazine |
| Triazino[3,4-b] acs.orgresearchgate.nettandfonline.comthiadiazine |
| Trimethylsilyldiazomethane |
| Wolff rearrangement |
| 3-mercapto-1,2,4-triazine |
| 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one |
| 6-azaisocytosine |
| Imidazo[2,1-c] nih.govacs.orgresearchgate.nettriazine |
| α-bromoketone |
Stability and Degradation Pathways of this compound Derivatives
The stability of this compound derivatives is highly dependent on the nature of their substituents and the ambient conditions, particularly pH and temperature. Hydrolysis represents a major degradation pathway for many of these compounds.
Research has shown that different functional groups on the 1,2,4-triazine ring exhibit varied stability towards hydrolysis. mdpi.com In a study on a 1-aryl-6-azaisocytosine derivative, the amino (or imino) group at position 3 was found to be relatively labile, undergoing hydrolysis under mild conditions to give the corresponding uracil (B121893) derivative. mdpi.com Surprisingly, in a fused quinazoline (B50416) system, an imino group was found to be much more stable to hydrolysis than the amino/imino group on the parent 1,2,4-triazine ring, indicating that the broader molecular structure significantly influences stability. mdpi.com
Acid hydrolysis can also serve as a degradation pathway for other derivatives. For example, treatment of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one with acid does not yield the carboxylic acid from the nitrile, but instead cleaves the cyanoethylthio group, resulting in the formation of 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride. researchgate.net This demonstrates that the thioether linkage can be a point of vulnerability in the molecule under acidic conditions.
| Compound/Functional Group | Conditions | Result/Product | Observed Stability | Reference |
|---|---|---|---|---|
| Amino (imino) group at C3 of 1-phenyl-6-azaisocytosine | Mild acid (2% HCl) | Hydrolyzed to carbonyl (uracil derivative) | Relatively low | mdpi.com |
| Nitrile group at C5 of 1-phenyl-6-azauracil | Mild acid (2% HCl) | Stable | Higher than the C3-amino group | mdpi.com |
| Nitrile group at C5 of 1-phenyl-6-azauracil | Drastic acid (20% HCl) | Hydrolyzed to carboxylic acid | Stable under mild acid, but labile under strong acid | mdpi.com |
| 3-(2-Cyanoethyl)thio group | Acid hydrolysis | Cleavage to 3-hydroxy group | The C-S bond is a point of degradation | researchgate.net |
| 1,2,4-Triazine ring | Nucleophilic attack (e.g., phenylacetonitrile (B145931) anion) | Ring transformation to a pyridazine (B1198779) ring (ANRORC) | The ring is susceptible to rearrangement under specific nucleophilic conditions | researchgate.net |
The triazine ring itself, while aromatic, is not inert. As discussed previously, the ANRORC mechanism provides a clear pathway for the complete degradation and rearrangement of the 1,2,4-triazine core into a different heterocyclic system, a pyridazine. researchgate.net This transformation underscores the conditional stability of the ring, which can be compromised by strong nucleophiles, leading to a complete loss of the original triazine structure.
Advanced Spectroscopic and Structural Elucidation of 1,2,4 Triazine 6 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the chemical environment of hydrogen atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy reveals the chemical environment of each unique proton and carbon atom in a molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.
For 1,2,4-triazine-6-carboxylic acid, the ¹H NMR spectrum is expected to show signals for the protons on the triazine ring and the carboxylic acid proton. The heterocyclic ring protons are anticipated to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.pub In a study of related 1,2,4-triazine (B1199460) derivatives, ring protons have been observed at various chemical shifts depending on the specific substituents and their positions on the triazine ring. nih.govmdpi.com
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the 1,2,4-triazine ring are expected to resonate between approximately 125 and 170 ppm. oregonstate.edu The carboxyl carbon (C=O) is particularly characteristic, absorbing in a distinct region between 165 and 185 ppm. pressbooks.pub For comparison, in various 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, the carboxylic acid carbon was identified in this range. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general chemical shift ranges and data from analogous structures.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Ring Protons (H-3, H-5) | ¹H | 8.0 - 9.5 | Highly deshielded due to electronegative nitrogen atoms in the aromatic ring. |
| Carboxylic Acid Proton (-COOH) | ¹H | > 12.0 | Typically a broad singlet, chemical shift is concentration-dependent. pressbooks.pub |
| Ring Carbons (C-3, C-5, C-6) | ¹³C | 145 - 165 | Chemical shifts are influenced by the attached nitrogen and carboxyl groups. |
| Carboxylic Acid Carbon (-C OOH) | ¹³C | 165 - 185 | Characteristic downfield shift for a carboxyl carbon. pressbooks.pub |
2D NMR Techniques for Connectivity and Conformation
While 1D NMR provides information on the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between them. For this compound, several 2D techniques would be employed for full structural confirmation.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum would confirm the connectivity between the H-3 and H-5 protons of the triazine ring, if they are adjacent and coupled.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the ¹H signals of the ring protons to their corresponding ¹³C signals in the triazine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different parts of a molecule. For instance, an HMBC spectrum could show a correlation from the ring proton at the 5-position to the carboxylic acid carbon at the 6-position, confirming the substituent's location. The structure of complex triazine derivatives has been elucidated using such techniques to map out the complete molecular framework. tdx.cat
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the most characteristic IR absorptions are associated with the carboxylic acid group. pressbooks.pub This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. pressbooks.pub The C=O absorption for dimeric, hydrogen-bonded carboxylic acids typically appears around 1710 cm⁻¹. pressbooks.pub The spectrum of a closely related compound, 3-amino-5-hydroxy-1,2,4-triazine-6-carboxylic acid, confirms the presence of these key functional groups. nist.gov Additionally, vibrations corresponding to the C=N and C-N bonds within the triazine ring are expected in the 1650-1400 cm⁻¹ region. mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 2500 - 3300 | Broad | Carboxylic Acid pressbooks.pub |
| C=O stretch | 1710 - 1760 | Strong | Carboxylic Acid pressbooks.pub |
| C=N stretch | 1650 - 1550 | Medium-Strong | Triazine Ring mdpi.com |
| C=C/C-N ring stretch | 1550 - 1400 | Medium-Variable | Triazine Ring |
| C-O stretch | 1320 - 1210 | Medium | Carboxylic Acid |
| O-H bend | 950 - 910 | Broad, Medium | Carboxylic Acid |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and provides a distinct molecular fingerprint.
For this compound, Raman spectroscopy would be expected to clearly show the symmetric stretching vibrations of the triazine ring, which might be weak in the IR spectrum. The C=C and C=N bonds within the aromatic ring would produce characteristic bands. mdpi.com Studies on similar heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,5-triazine (B166579) have demonstrated the utility of Raman spectroscopy in identifying ring breathing modes and other skeletal vibrations. researchgate.netchemicalbook.com This technique provides a valuable orthogonal dataset to confirm the identity and purity of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
For this compound (molecular formula C₄H₃N₃O₂), the exact molecular weight is 139.0225 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which is a definitive method for verifying the elemental composition. nih.gov
Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight. This molecular ion will then undergo fragmentation. A highly characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group. This can occur via two main routes:
Loss of a hydroxyl radical (•OH), resulting in an [M - 17]⁺ ion.
Loss of a carboxyl radical (•COOH), resulting in an [M - 45]⁺ ion.
A rearrangement followed by the loss of carbon dioxide (CO₂), resulting in an [M - 44]⁺˙ ion. This decarboxylation is a very common fragmentation pathway.
Following the initial loss, the remaining triazine ring fragment would undergo further fragmentation, typically through the loss of small, stable molecules like HCN or N₂. The fragmentation patterns of other fused 1,2,4-triazine systems have been studied, showing complex pathways that help in structural confirmation. derpharmachemica.com
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Lost Neutral Fragment |
| 139 | [C₄H₃N₃O₂]⁺˙ | (Molecular Ion) |
| 122 | [C₄H₂N₃O]⁺ | •OH |
| 95 | [C₃H₂N₃]⁺˙ | CO₂ |
| 94 | [C₃H₂N₃]⁺ | •COOH |
| 68 | [C₂H₂N₂]⁺˙ | CO₂, HCN |
X-ray Crystallography for Solid-State Structure Determination
In the synthesis of substituted 1,2,4-triazines, particularly from unsymmetrical 1,2-dicarbonyl compounds, the formation of regioisomeric mixtures is a common challenge. nih.gov X-ray crystallography serves as a definitive method to identify the precise structure of the resulting isomers. nih.gov For instance, in the synthesis of 3,5,6-trisubstituted 1,2,4-triazines, X-ray diffraction analysis of single crystals has been used to unequivocally assign the positions of different substituents on the triazine ring. nih.gov This confirmation of regioselectivity is crucial for establishing accurate structure-activity relationships (SAR) in medicinal chemistry, where the specific spatial arrangement of functional groups dictates biological activity. nih.gov
Once the regiochemistry is established, a detailed analysis of the molecular geometry can be undertaken. The data obtained from X-ray diffraction allows for the precise measurement of bond lengths and angles within the this compound molecule. The triazine ring itself is an aromatic heterocycle, and its planarity, or any deviations from it, can be quantified. In many crystalline structures of triazine derivatives, the core ring is found to be approximately planar. nih.gov The attachment of the carboxylic acid group at the 6-position introduces specific geometric features. The bond lengths and angles associated with the carboxyl group (-COOH) provide insight into its electronic conjugation with the triazine ring.
Interactive Table: Selected Bond Parameters of a Substituted 1,2,4-Triazine Derivative
| Parameter | Value |
|---|---|
| C-N (in triazine ring) | ~1.33 Å |
| N-N (in triazine ring) | ~1.32 Å |
| C-C (in triazine ring) | ~1.40 Å |
| C-C (ring to carboxyl) | ~1.50 Å |
| C=O (carboxyl) | ~1.21 Å |
| C-O (carboxyl) | ~1.32 Å |
| O-H (carboxyl) | ~0.98 Å |
| N-C-N (angle) | ~126° |
| C-N-N (angle) | ~117° |
Note: The values presented are generalized and can vary depending on the specific substituents and crystal packing forces.
The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate how the individual molecules arrange themselves in the crystal lattice. The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This functionality often leads to the formation of robust hydrogen-bonding networks. researchgate.net
A common motif observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion, creating a stable eight-membered ring. Beyond this primary interaction, the nitrogen atoms of the 1,2,4-triazine ring can also act as hydrogen bond acceptors, interacting with the carboxylic acid protons of neighboring molecules or with other hydrogen bond donors present in the crystal structure. researchgate.net These extensive hydrogen-bonding schemes, which can include N-H···N, O-H···N, and C-H···O interactions, often result in the formation of higher-order supramolecular structures, such as ribbons, sheets, or three-dimensional networks. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) provide information about the electronic structure and the types of chromophores present.
For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The aromatic 1,2,4-triazine ring contains both π-bonds and non-bonding lone pairs of electrons on the nitrogen atoms, giving rise to these characteristic transitions.
The π → π* transitions, which are typically of high intensity (large ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are often observed in the shorter wavelength region of the UV spectrum. The n → π* transitions involve the promotion of a non-bonding electron (from a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions. hw.ac.uk
The presence of the carboxylic acid group conjugated with the triazine ring can influence the position and intensity of these absorption bands. The carboxyl group can act as an electron-withdrawing group, which can affect the energy levels of the molecular orbitals and potentially cause a shift in the λmax values. Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and interpret the experimental UV-Vis spectra, assigning specific electronic transitions to the observed absorption bands. nih.gov
Interactive Table: Typical UV-Vis Absorption Data for 1,2,4-Triazine Derivatives
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
|---|---|---|
| ~250-280 | High | π → π* |
Note: The exact λmax and ε values are dependent on the solvent and the specific substitution pattern on the 1,2,4-triazine ring.
Studies on related 1,2,4-triazine derivatives have shown absorption peaks that can be attributed to the π–π* transitions of the aromatic ligand. nih.gov The electronic absorption spectra can be influenced by substituents, with certain groups causing a red-shift (shift to longer wavelengths) in the absorption maximum. nih.gov
Computational and Theoretical Investigations of 1,2,4 Triazine 6 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of 1,2,4-triazine-6-carboxylic acid. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. irjweb.comnih.gov For derivatives of 1,2,4-triazine (B1199460), DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict a range of electronic properties. nih.govirjweb.commdpi.com These calculations can determine key reactivity descriptors such as chemical hardness, electronic chemical potential, and global electrophilicity, which provide a quantitative measure of the molecule's propensity to react. irjweb.comnih.gov
Molecular Orbital Analysis and Frontier Orbitals
The analysis of molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant parameter that indicates the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. irjweb.comirjweb.com
For various 1,2,4-triazine derivatives, the distribution of HOMO and LUMO has been shown to be localized on specific parts of the molecule. nih.govd-nb.info For example, in some derivatives, the HOMO is localized on the triazine and phenyl groups, indicating these regions act as electron donors, while the LUMO is also localized on these groups, suggesting they can act as electron acceptors. nih.govd-nb.info This distribution of frontier orbitals is key to predicting how this compound will interact with other molecules and its potential role in charge transfer processes.
| Parameter | Description | Significance |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | Reflects the chemical reactivity and kinetic stability of a molecule. A larger gap implies higher stability. irjweb.com |
Tautomerism and Isomerism Studies
Heterocyclic compounds like 1,2,4-triazines can often exist in different tautomeric and isomeric forms, which can have distinct chemical and physical properties. researchgate.netacs.org Tautomerism in the 1,2,4-triazole (B32235) ring, a related structure, is known to be influenced by the position of a hydrogen atom. ijsr.net Theoretical modeling is a powerful tool to determine the relative stabilities of these different forms. researchgate.net For substituted 1,2,4-triazines, the reaction of unsymmetrical 1,2-dicarbonyls with acid hydrazides can lead to mixtures of regioisomers. nih.gov Computational methods can help in predicting the predominant isomer and understanding the factors that govern its formation.
For this compound, theoretical studies can elucidate the potential for prototropic tautomerism involving the nitrogen atoms of the triazine ring and the carboxylic acid group. By calculating the relative energies of the possible tautomers, the most stable form in different environments can be predicted. Similarly, conformational isomerism, arising from the rotation around the single bond connecting the carboxylic acid group to the triazine ring, can be investigated to identify the most stable conformer. researchgate.net
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. arabjchem.orgnih.gov These studies aim to establish a correlation between the chemical structure of a compound and its biological activity or physical properties. nih.gov For 1,2,4-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to understand the relationship between structural features and inhibitory activity against biological targets. nih.govrsc.org
In the context of this compound, SAR modeling can be used to predict its potential biological activities. By analyzing a set of related triazine derivatives with known activities, a QSAR model can be developed. arabjchem.orgresearchgate.net This model can then be used to predict the activity of this compound and to guide the design of new analogs with improved potency. Descriptors used in these models can include electronic, steric, and hydrophobic parameters, which can be calculated using computational methods. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding interactions over time. nih.gov This technique is particularly useful for understanding how a flexible molecule like this compound behaves in solution or when interacting with a biological target. rsc.org MD simulations can reveal the stable conformations of the molecule and the energetic barriers between them.
When studying the interaction of a ligand with a protein, MD simulations can be used to assess the stability of the ligand-protein complex. nih.govrsc.org For 1,2,4-triazine derivatives, MD simulations have been used to explore their binding modes with enzymes, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. rsc.orgrsc.org These simulations can provide insights into the dynamic behavior of the complex, such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, which indicate the stability and flexibility of the binding. nih.gov
In Silico Screening and Virtual Library Design for Triazine-Based Compounds
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. benthamdirect.com This approach can significantly accelerate the drug discovery process. rsc.org For triazine-based compounds, virtual screening can be used to identify new derivatives with potential therapeutic applications. nih.gov
Biological Activities and Mechanistic Insights in Vitro Studies
In Vitro Antimicrobial Activity of 1,2,4-Triazine-6-carboxylic Acid Derivatives
Derivatives of 1,2,4-triazine (B1199460) have been extensively synthesized and evaluated for their antimicrobial efficacy, showing activity against a range of bacteria and fungi. researchgate.nettandfonline.com
The antibacterial potential of 1,2,4-triazine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov Certain tetracyclic triazine analogues have shown promising antibiotic activity against various drug-resistant Staphylococcus aureus strains, as well as against Bacillus anthracis. ijpsr.info For instance, a series of 2,4,6-trisubstituted-s-triazines were evaluated, with several compounds showing considerable in vitro antibacterial efficacy. nih.gov Compound 4n (a para-fluorophenylpiperazine substituted s-triazine) was particularly potent, exhibiting a broad spectrum of activity. nih.gov Similarly, ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole (B32235) ring showed antibacterial properties comparable to the parent drug against several pathogens. nih.gov
Some derivatives, however, such as 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acids and their corresponding ethyl esters, generally exhibited low to moderate activity against the tested bacterial strains. nih.gov In contrast, amide derivatives within the same series, specifically compounds 5d , 5f , and 5g , displayed broad-spectrum antibacterial activity. nih.gov
| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| Para-fluorophenylpiperazine substituted s-triazine (4n) | E. coli | 3.125 | nih.gov |
| Para-fluorophenylpiperazine substituted s-triazine (4n) | S. epidermidis | 6.25 | nih.gov |
| Para-fluorophenylpiperazine substituted s-triazine (4n) | K. pneumoniae | 6.25 | nih.gov |
| Para-fluorophenylpiperazine substituted s-triazine (4n) | P. aeruginosa | 6.25 | nih.gov |
| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |
| 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine | Drug-resistant Staphylococcus aureus | Promising Activity | ijpsr.info |
The 1,2,4-triazine scaffold is also a source of promising antitubercular agents. ijpsr.info A notable analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, displayed activity against Mycobacterium tuberculosis. ijpsr.info In a separate study, a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were evaluated for their antitubercular effects. nih.gov The most potent compound from this series, 5f , exhibited excellent in vitro activity against Mycobacterium smegmatis. nih.gov Furthermore, research into 1,2,4-triazole derivatives has confirmed their potential as antituberculosis agents, with compound C4 being particularly active against Mycobacterium tuberculosis H37Ra. nih.gov
| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| Compound 5f (thiazolo[3,2-b]-1,2,4-triazinone derivative) | Mycobacterium smegmatis | 50 | nih.gov |
| Compound C4 (1,2,4-triazole derivative) | Mycobacterium tuberculosis H37Ra | 0.976 | nih.gov |
| Compound C4 (1,2,4-triazole derivative) | Mycobacterium pheli | 7.81 | nih.gov |
| 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine | Mycobacterium tuberculosis | Promising Activity | ijpsr.info |
The 1,2,4-triazine core and its close relative, the 1,2,4-triazole ring, are central to many antifungal agents. ijpsr.infonih.gov Derivatives have shown efficacy against a variety of fungal strains, including Candida albicans, Cryptococcus neoformans, Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum. ijpsr.info The mechanism for some of these compounds involves the inhibition of Lanosterol 14-demethylase (CYP51), an essential enzyme in fungi. nih.gov Molecular docking studies have shown that 1,2,4-triazine derivatives can have a high binding affinity for CYP51 proteins. nih.gov For example, triazole compounds containing a 1,2,3-benzotriazine-4-one moiety demonstrated potent activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0156 μg/mL. nih.gov Another study found that compound 4g in a series of s-triazines showed significant antifungal activity against C. albicans. nih.gov
| Compound/Class | Fungal Strain | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| 1,2,3-Benzotriazine-4-one containing triazoles | Candida albicans | 0.0156 - 2.0 | nih.gov |
| 1,2,3-Benzotriazine-4-one containing triazoles | Cryptococcus neoformans | 0.0156 - 2.0 | nih.gov |
| Compound 4g (s-triazine derivative) | Candida albicans | 3.125 | nih.gov |
| 1,2,4-Triazole derivatives | Aspergillus fumigatus | 0.125 - 1 | nih.gov |
Enzyme Inhibition Studies of this compound Scaffolds
Beyond direct antimicrobial action, derivatives of this compound are being investigated as potent inhibitors of specific enzymes, highlighting their potential as targeted therapeutic agents.
Leucyl-tRNA synthetase (LeuRS) is a vital enzyme in protein biosynthesis and has been validated as a promising target for antimicrobial drugs. nih.govresearchgate.net Inhibition of this enzyme halts protein synthesis, leading to cell death. researchgate.netrsc.org A series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit LeuRS from M. smegmatis. nih.gov It was discovered that converting the carboxylic acid moiety to an amide significantly enhanced inhibitory activity. nih.gov Compound 5f , which features a 4-fluorophenyl group, demonstrated a high inhibitory effect on M. smegmatis LeuRS, showing a six-fold improvement over its carboxylic acid precursor. nih.gov This suggests that the thiazolo[3,2-b]-1,2,4-triazinone nucleus is a promising scaffold for developing potent LeuRS inhibitors. nih.gov
| Compound | Description | % Inhibition at 15 μg/mL | Reference |
|---|---|---|---|
| 4b | Carboxylic acid precursor | 12.89 ± 2.31% | nih.gov |
| 5f | Amide derivative with 4-fluorophenyl group | 78.24 ± 4.05% | nih.gov |
d-Amino acid oxidase (DAAO) is a flavoenzyme that degrades d-amino acids. nih.govacs.org Inhibitors of this enzyme are of interest for therapeutic applications. A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives were designed as a new class of DAAO inhibitors, with some showing potent activity in the nanomolar range. nih.gov The design strategy recognized that the 5-hydroxy-1,2,4-triazin-6(1H)-one moiety can function as an effective isostere for a carboxylate group. nih.gov
Similarly, derivatives based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold have been synthesized and identified as potent DAAO inhibitors. nih.govacs.org These compounds also showed inhibitory potencies ranging from the low-micromolar to the nanomolar level. nih.gov For this class of inhibitors, substitutions at the 2-position of the triazine ring were explored to enhance potency and metabolic stability. nih.govacs.org The naphthalen-1-ylmethyl derivative 11h emerged as a particularly potent and selective inhibitor. nih.govacs.org
| Compound Scaffold | Example Compound | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Phenethyl derivative (11e) | 70 nM | nih.gov |
| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Naphthalen-1-ylmethyl derivative (11h) | 50 nM | nih.gov |
| 5-hydroxy-1,2,4-triazin-6(1H)-one | Various 3-substituted derivatives | Nanomolar range | nih.gov |
Inhibition of Other Key Biological Enzymes (e.g., Cathepsin K, Dihydrofolate Reductase)
The versatility of the triazine scaffold has led to its investigation against various enzymatic targets beyond the most common ones.
Cathepsin K: Cathepsin K is a cysteine protease crucial for bone resorption, making it a key target for osteoporosis therapies. nih.govmdpi.com While the broader class of triazines has been explored, a specific derivative, designated as compound 41, was identified as a highly potent Cathepsin K inhibitor with an IC50 value of 1 nM. nih.gov This compound also showed significant selectivity over other cathepsins, with IC50 values of 520 nM for Cathepsin B, 1711 nM for Cathepsin L, and 158 nM for Cathepsin S. nih.gov However, detailed studies focusing specifically on this compound as a Cathepsin K inhibitor are not extensively detailed in the current body of literature.
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for anticancer and antimicrobial agents. Its inhibition disrupts the synthesis of nucleic acids, thereby halting cell proliferation. nih.gov Research into DHFR inhibitors has included various nitrogen-containing heterocyclic compounds. Studies have been conducted on 1,3,5-triazine (B166579) analogues, which have shown inhibitory activity against mammalian DHFR, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov Additionally, related structures like 1,2,4-triazole derivatives have been reported as active against human DHFR. nih.gov Despite this, specific research focusing on the 1,2,4-triazine core, particularly this compound, as a DHFR inhibitor is not prominently featured in the available scientific literature.
Receptor Antagonism and Agonism in In Vitro Systems
Derivatives of 1,2,4-triazine have been identified as potent modulators of several key receptor systems, demonstrating significant potential in treating a range of diseases, including inflammatory conditions and neurodegenerative disorders.
G-Protein-Coupled Receptor 84 (GPR84) Antagonism
G-protein-coupled receptor 84 (GPR84) is recognized as a proinflammatory receptor, implicated in various inflammatory and fibrotic diseases. acs.orgnih.gov Consequently, the development of GPR84 antagonists is a promising therapeutic strategy. nih.gov High-throughput screening identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, selective, and competitive antagonist of human GPR84. acs.org
Subsequent extensive structure-activity relationship (SAR) studies have provided a deeper understanding of the requirements for potent antagonism. Molecular docking studies suggest that these 1,2,4-triazine antagonists bind within the helical bundle of the receptor. nih.govresearchgate.net The SAR investigations revealed that substitutions at various positions on the triazine ring and its appended functionalities significantly impact activity. For instance, modifying the indole (B1671886) moiety at the 3-position of the triazine ring and altering the phenyl groups at the 5- and 6-positions have led to the development of highly potent analogues with improved drug-like properties. acs.orgresearchgate.net One such lead compound, designated 42 , emerged as a potent GPR84 antagonist with a favorable pharmacokinetic profile, making it suitable for further development. acs.orgnih.gov
Table 1: In Vitro GPR84 Antagonist Activity of 1,2,4-Triazine Derivatives
This table summarizes the antagonist potency (pIC50) of various 1,2,4-triazine analogues against the human GPR84 receptor, as determined by in vitro assays. The data highlights key structure-activity relationships.
| Compound | Modifications on the 1,2,4-Triazine Core | pIC50 (Mean ± SEM) |
| 1 | 3-((1H-indol-3-yl)methyl)-5,6-bis(4-methoxyphenyl) | 7.91 ± 0.05 |
| 4 | 3-((1H-indol-3-yl)methyl)-5,6-diphenyl | 7.94 ± 0.05 |
| 18 | 3-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-5,6-diphenyl | 7.64 ± 0.04 |
| 42 | 3-((1-methyl-1H-indol-3-yl)methyl)-5-phenyl-6-(p-tolyl) | 8.27 ± 0.05 |
| 51 | 5-(4-fluorophenyl)-6-phenyl-3-(((R)-1-phenylethyl)amino) | 7.52 ± 0.05 |
Data sourced from the Journal of Medicinal Chemistry, 2022. acs.orgresearchgate.net
Adenosine (B11128) A2A Antagonism
The adenosine A2A receptor is a significant target in the central nervous system, particularly for the treatment of Parkinson's disease. nih.gov Structure-based drug design has successfully identified 1,2,4-triazine derivatives as potent and selective A2A receptor antagonists. nih.govnih.gov The commercially available compound 5,6-diphenyl-1,2,4-triazine-3-amine was the initial hit, showing antagonist activity with a pKi of 6.93. nih.gov
This initial finding prompted optimization efforts focusing on the substitution patterns of the pendant aryl rings to enhance potency and selectivity against other adenosine receptors, such as A1. nih.gov X-ray crystallography of antagonist-receptor complexes revealed that the 1,2,4-triazine molecules bind deep within the orthosteric binding cavity. The amino-triazine core forms crucial hydrogen bonds with the side chain of Asn253. nih.gov Modifications, such as introducing specific substituents on the phenyl rings at the 5- and 6-positions, led to compounds with significantly improved affinity and selectivity. For example, compound 4k was identified as having not only high potency but also favorable in vivo efficacy in a rat model of catalepsy. nih.govacs.org
Table 2: In Vitro Adenosine A2A Receptor Antagonist Activity of 1,2,4-Triazine Derivatives
This table presents the binding affinities (pKi) of several 5,6-biaryl-1,2,4-triazine-3-amine derivatives for the human adenosine A1 and A2A receptors, along with their selectivity ratio.
| Compound | R (Substitution on Ring B) | A1 pKi | A2A pKi | Selectivity (A1/A2A) |
| 4a | H | 5.80 | 6.93 | 13 |
| 4c | 4-F | 6.50 | 7.90 | 25 |
| 4g | 4-Cl | 6.80 | 8.40 | 40 |
| 4h | 4-Cl, 3-F | 6.60 | 8.10 | 32 |
| 4k | 4-(pyridin-4-yl) | 6.90 | 8.60 | 50 |
Data sourced from the Journal of Medicinal Chemistry, 2012. nih.govacs.org
Benzodiazepine (B76468) Receptor Interactions
The benzodiazepine receptor (BZR), a site on the GABAA receptor complex, is a major target for drugs treating anxiety, insomnia, and seizures. Research has explored various heterocyclic systems for their interaction with this receptor. Fused heterocyclic compounds containing a 1,2,4-triazole ring, which is structurally related to the 1,2,4-triazine, have shown significant affinity.
Specifically, a series of 1,2,4-triazolo[1,5-a]pyrimidinone derivatives were synthesized and evaluated for their binding to the BZR. Several of these compounds displayed high affinity, with Ki values in the low nanomolar range, surpassing that of the reference drug diazepam. capes.gov.br The most potent compound in this series, 4c , exhibited a Ki of 0.42 nM, indicating a very strong interaction with the receptor. capes.gov.br These findings suggest that the triazolo-pyrimidine scaffold is a promising template for developing novel BZR ligands.
Table 3: Benzodiazepine Receptor Binding Affinities of Fused Triazolo-pyrimidine Derivatives
This table shows the in vitro binding affinities (Ki) of selected 1,2,4-triazolo[1,5-a]pyrimidinone derivatives for the benzodiazepine receptor.
| Compound | Substituents | Ki (nM) |
| 4a | R1=H, R2=H | 1.10 |
| 4b | R1=H, R2=CH3 | 0.96 |
| 4c | R1=CH3, R2=H | 0.42 |
| 4d | R1=CH3, R2=CH3 | 0.87 |
| Diazepam | Reference Compound | 5.40 |
Data sourced from an evaluation of novel agonists of benzodiazepine receptors. capes.gov.br
Other Investigational In Vitro Biological Activities
Antileishmanial Activity against Parasitic Organisms
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The limitations of current therapies, such as toxicity and drug resistance, necessitate the search for new, effective, and safer drugs. nih.gov The 1,2,4-triazine scaffold has emerged as a promising starting point for novel antileishmanial agents.
A study investigating a series of newly synthesized diphenyl-1,2,4-triazine derivatives demonstrated their potent leishmanicidal effects against Leishmania donovani, the causative agent of fatal visceral leishmaniasis. nih.gov In vitro screening against the extracellular promastigote stage of the parasite revealed that several analogues exhibited strong inhibition. nih.gov Two compounds in particular, T4 and T7 , were identified as highly potent, showing significant activity against both the promastigote and the clinically relevant intracellular amastigote stages. nih.gov Notably, the activity of these compounds was comparable to or greater than that of the reference drug miltefosine, and they displayed low toxicity towards host macrophage cell lines. nih.gov
Table 4: In Vitro Antileishmanial Activity of Diphenyl-1,2,4-Triazine Derivatives
This table summarizes the inhibitory activity of lead diphenyl-1,2,4-triazine compounds against Leishmania donovani promastigotes and amastigotes.
| Compound | % Inhibition (Promastigotes @ 100 µM) | Promastigote IC50 (µM) | Amastigote IC50 (µM) |
| T4 | 99.67% | 1.074 | 7.186 |
| T7 | 99.89% | 1.158 | Not Reported |
| Miltefosine | Not Reported | 1.477 | Not Reported |
Data sourced from a study on diphenyl triazine-based molecules. nih.gov
Research on Antiviral Efficacy
Similar to the research on anti-inflammatory potential, the available scientific literature on the antiviral efficacy of 1,2,4-triazine derivatives is extensive; however, specific in vitro studies on This compound are not found in the current body of research. The focus of existing studies has been on various functionalized derivatives of the 1,2,4-triazine ring system.
For example, research into pyrrolo[2,1-f] unibs.itnih.govnih.govtriazines has identified compounds with significant antiviral activity. In a study investigating these derivatives against the influenza A virus (H1N1), dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] unibs.itnih.govnih.govtriazine-5,6-dicarboxylate was noted for its promising antiviral effect, with a reported IC50 of 4 µg/mL and a selectivity index of 188 in Madin-Darby canine kidney (MDCK) cell culture. mdpi.com The proposed mechanism of action for these compounds was the inhibition of neuraminidase. mdpi.com
The broader class of 1,2,4-triazine derivatives is recognized for its potential in antiviral drug discovery. ijpsr.info However, without direct experimental evaluation, the antiviral activity of the unsubstituted this compound remains speculative. Further research would be necessary to determine if this specific compound exhibits any antiviral properties.
Applications of 1,2,4 Triazine 6 Carboxylic Acid in Advanced Organic Synthesis
Building Blocks for Complex Heterocyclic Systems
The 1,2,4-triazine (B1199460) core is a foundational element for constructing more elaborate, often fused, heterocyclic systems. sigmaaldrich.com The presence of a carboxylic acid group on this core provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse molecular structures. These resulting complex heterocycles are often investigated for their potential pharmacological activities. researchgate.netijpsr.info
One significant application is in the synthesis of fused bicyclic and polycyclic systems. For instance, derivatives of 1,2,4-triazine-5-one serve as precursors for building fused thiazolo[3,2-b]-1,2,4-triazinone structures. nih.gov In a multi-step synthesis, a 6-substituted-3-mercapto-1,2,4-triazin-5-one can be reacted with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization to form a 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivative. nih.gov The carboxylic acid functionality in these complex heterocycles can then be further modified, for example, through amidation, to explore structure-activity relationships for potential therapeutic agents. nih.gov
Another key synthetic strategy involves using triazine derivatives in cross-coupling reactions to build intricate molecular frameworks. The Suzuki cross-coupling reaction, for example, has been employed to couple 6-bromotriazine derivatives with various boronic acids. nih.gov This method allows for the synthesis of biaryl triazines, which have been identified as potent and selective antagonists for receptors like the adenosine (B11128) A₂A receptor, a target for treating Parkinson's disease. nih.gov The initial triazine building blocks are elaborated through halogenation followed by palladium-catalyzed coupling to yield the desired complex products. nih.gov
Table 1: Synthesis of Complex Heterocyclic Systems from 1,2,4-Triazine Derivatives
| Starting Triazine Derivative | Reaction/Method | Resulting Complex Heterocycle | Reference |
|---|---|---|---|
| 6-substituted-3-mercapto-1,2,4-triazin-5-one | Reaction with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization and hydrolysis/amidation. | 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives | nih.gov |
| 6-bromotriazine derivatives | Suzuki cross-coupling with aryl/heteroaryl boronic acids using a Palladium catalyst. | Biaryl 1,2,4-triazine derivatives | nih.gov |
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Reaction with phenacyl halides. | Triazino[3,4-b] ijpsr.infocymitquimica.comnih.govthiadiazines | researchgate.net |
Intermediates in the Synthesis of Agrochemicals (e.g., Herbicides, Fungicides)
The 1,2,4-triazine nucleus is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent herbicidal and fungicidal properties. researchgate.netcymitquimica.com 1,2,4-Triazine-6-carboxylic acid and related compounds serve as crucial intermediates in the development of these agents. The functional groups on the triazine ring can be systematically modified to optimize biological activity against specific plant pathogens and weeds.
A notable example is the development of novel fungicides based on the 3-phenyl-1,2,4-triazin-6-one scaffold. nih.gov Research has shown that starting from a core triazinone structure, a series of analogues can be synthesized and evaluated for their efficacy against various plant-pathogenic fungi. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions at different positions on the triazine and phenyl rings significantly impact fungicidal potency. For instance, introducing an electron-withdrawing group like bromine at the 3-position of the phenyl ring and a cyclopropylmethyl group at the N1 position of the triazine ring led to a compound with an EC₅₀ value of 0.005 ppm against the wheat pathogen Zymoseptoria tritici, comparable to the commercial fungicide azoxystrobin. nih.gov
Table 2: Research Findings on 1,2,4-Triazinone Fungicide Derivatives
| Compound Structure/Substitution | Target Pathogen | Research Finding (EC₅₀ value in ppm) | Reference |
|---|---|---|---|
| 3-(3-bromophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one | Average of four pathogens | 0.08 | nih.gov |
| 3-(3-bromo-4-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one | Zymoseptoria tritici | Highly active | nih.gov |
| 3-(3-bromophenyl)-1-(cyclopropylmethyl)-1,2,4-triazin-6(1H)-one (Compound 41) | Zymoseptoria tritici | 0.005 | nih.gov |
| Azoxystrobin (Commercial Standard) | Zymoseptoria tritici | 0.002 | nih.gov |
Use in Materials Science Research and Development
Derivatives of 1,2,4-triazine are gaining attention in materials science due to their unique electronic and optical properties. mdpi.com The electron-deficient nature of the triazine ring makes these compounds suitable for applications in organic electronics, such as electron transporters in solar cells. mdpi.com this compound, in particular, possesses a functional group that is ideal for incorporation into larger molecular structures like polymers or for anchoring to surfaces.
Triazine-based compounds have been explored as building blocks for organic materials used in photovoltaics. mdpi.com The triazine core can be functionalized to create donor-acceptor molecules, which are essential components of organic solar cells (OSCs). mdpi.com While much of the research has focused on 1,3,5-triazines, the fundamental electronic properties are shared across isomers. The carboxylic acid group offers a convenient point for creating esters or amides, allowing the triazine unit to be integrated into polymeric chains or linked to other functional components. sigmaaldrich.com
Furthermore, the combination of a nitrogen-rich heterocyclic ring and a carboxylic acid ligand is a common strategy for constructing metal-organic frameworks (MOFs). rsc.org These materials have highly ordered porous structures and are investigated for applications in gas storage, separation, and catalysis. For example, Co(II) MOFs have been synthesized using a triazine-based ligand and various polycarboxylic acids, and the resulting materials, after pyrolysis, have been shown to be efficient electrocatalysts for the oxygen reduction reaction (ORR). rsc.org The carboxylic acid group on this compound makes it a prime candidate for designing new MOFs with tailored properties.
Table 3: Applications of Triazine Derivatives in Materials Science
| Material Type | Role of Triazine Derivative | Potential Application | Reference |
|---|---|---|---|
| Organic Photovoltaics | Electron-deficient building block for donor or acceptor materials. | Organic Solar Cells (OSCs) | mdpi.com |
| Metal-Organic Frameworks (MOFs) | As an organic linker (ligand) connecting metal nodes. The carboxylic acid group coordinates with the metal center. | Electrocatalysis (e.g., Oxygen Reduction Reaction), Gas Storage | rsc.org |
| Polymers | As a monomer, where the carboxylic acid is used for polymerization (e.g., forming polyesters or polyamides). | High-performance plastics, functional materials | researchgate.net |
Catalytic Applications and Reagent Development in Organic Synthesis
Triazine derivatives have been ingeniously developed as reagents for organic synthesis, most notably as activating agents for carboxylic acids in condensation reactions. rsc.org The electron-withdrawing nature of the triazine ring makes it an excellent leaving group, facilitating the formation of amide and ester bonds.
One of the most well-known reagents in this class is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). rsc.orgacs.org The activation of a carboxylic acid with CDMT in the presence of a tertiary amine, such as N-methylmorpholine (NMM), proceeds through the formation of a highly reactive intermediate, a triazinyl active ester. acs.org This "superactive ester" readily reacts with a nucleophile, like an amine, to form the corresponding amide with high efficiency, even with sterically hindered substrates. acs.org
Building on this principle, researchers have developed imido-substituted chlorotriazines as even more effective dehydrative condensing reagents. rsc.org The imido group is more electron-withdrawing than the methoxy (B1213986) groups in CDMT, which enhances the reactivity of the reagent. rsc.org These reagents have demonstrated superior performance in terms of reaction rates and yields for chemoselective amide formation, particularly in reactions involving amino alcohols or hydroxy-substituted carboxylic acids where selectivity can be a challenge. rsc.org The development of such reagents showcases the utility of the triazine scaffold in creating powerful tools for organic synthesis.
Table 4: Triazine-Based Reagents in Organic Synthesis
| Reagent | Function | Mechanism of Action | Reference |
|---|---|---|---|
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Activating agent for carboxylic acids (amide/ester formation). | Forms a highly reactive triazinyl "superactive ester" intermediate. | rsc.orgacs.org |
| Succinimido-substituted chlorotriazine | Dehydrative condensing reagent. | The electron-withdrawing imido group enhances the reactivity of the triazine for activating carboxylic acids. | rsc.org |
| Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] | Catalyst for cross-coupling reactions. | Used with bromotriazine (B15074216) derivatives in Suzuki coupling to form new C-C bonds. | nih.gov |
Future Research Directions and Challenges in 1,2,4 Triazine 6 Carboxylic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of new and improved synthetic methods for 1,2,4-triazine-6-carboxylic acid and its derivatives is a cornerstone of future research. Current methods, while effective, often face limitations such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.
Future efforts will likely focus on:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and catalyst-free reactions are gaining traction. researchgate.netbibliomed.org For instance, the eco-friendly synthesis of some 1,2,4-triazine (B1199460) derivatives has been achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent, avoiding the need for a separate catalyst. researchgate.netbibliomed.org
Domino and One-Pot Reactions: Designing multi-step reactions that occur in a single pot without the isolation of intermediates can significantly improve efficiency and reduce waste. rsc.org The development of [4+2] domino annulation reactions for synthesizing 1,2,4-triazine derivatives from readily available starting materials is a promising example. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully applied to the intramolecular cyclization step in the synthesis of fused 1,2,4-triazine systems. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive alternative to batch processing for the synthesis of 1,2,4-triazine derivatives.
A significant challenge lies in the regioselective synthesis of unsymmetrically substituted 1,2,4-triazines, as reactions of unsymmetrical 1,2-diketones can lead to mixtures of regioisomers. nih.gov Overcoming this hurdle is crucial for the targeted synthesis of specific isomers with desired biological activities.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The π-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, a property that has been extensively utilized. researchgate.net However, there is still much to explore regarding its reactivity.
Future research will likely delve into:
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful transformation, where the 1,2,4-triazine acts as the diene, is a key method for constructing highly substituted pyridine (B92270) and other heterocyclic systems. researchgate.netresearchgate.net Further exploration of novel dienophiles and reaction conditions will expand the synthetic utility of this reaction.
C-H Functionalization: Direct functionalization of the C-H bonds of the 1,2,4-triazine ring is a highly atom-economical approach to introduce new substituents. Developing selective and efficient C-H activation methods for this heterocycle is a significant area for future investigation.
Photocatalysis and Electrosynthesis: These emerging synthetic techniques offer unique reactivity patterns and can often be performed under mild conditions. Their application to the synthesis and modification of this compound derivatives is a promising and largely unexplored area.
Ring-Fused Systems: The synthesis and study of new fused heterocyclic systems incorporating the 1,2,4-triazine ring, such as thiazolo[3,2-b]-1,2,4-triazines, will continue to be an active area of research. nih.govmdpi.com These fused systems often exhibit unique biological properties.
Understanding the subtle electronic effects of substituents on the reactivity of the 1,2,4-triazine ring will be crucial for designing and executing novel chemical transformations.
Advanced Computational Approaches for Rational Design and Activity Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound derivatives, computational methods can accelerate the design and optimization process.
Key areas for future development include:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to establish relationships between the structural features of 1,2,4-triazine derivatives and their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds.
Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of 1,2,4-triazine-based ligands within the active sites of biological targets. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for a particular biological activity can guide the design of new lead compounds. nih.gov
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles. nih.govnih.gov
The accuracy of these computational models is highly dependent on the quality of the experimental data used for their development. Therefore, a close integration of computational and experimental work is essential for success.
Expanding the Scope of In Vitro Biological Evaluations and Target Identification
While 1,2,4-triazine derivatives have been evaluated for a wide range of biological activities, there is still a vast and underexplored biological space. ijpsr.inforesearchgate.net
Future research should focus on:
High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a diverse panel of biological targets can lead to the discovery of novel hits for various diseases.
Target Identification and Validation: For compounds that show promising activity in phenotypic screens, identifying their specific molecular targets is a critical and often challenging step. Techniques such as chemical proteomics and affinity-based probes can be employed for this purpose.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for their further development as therapeutic agents. nih.gov
Exploration of New Therapeutic Areas: Beyond the well-established anticancer, antimicrobial, and anti-inflammatory activities, the potential of 1,2,4-triazine derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, should be systematically investigated. nih.gov
The development of novel and more physiologically relevant in vitro assay systems will be crucial for obtaining more predictive data on the efficacy and safety of these compounds.
Integration with Emerging Technologies in Drug Discovery and Materials Science
The convergence of chemistry with other scientific disciplines and emerging technologies opens up new frontiers for the application of this compound derivatives.
Promising areas of integration include:
Organometallic Chemistry: The incorporation of metal fragments, such as ferrocene, into the structure of 1,2,4-triazine derivatives can lead to compounds with novel biological activities and physicochemical properties. mdpi.com
PROTACs and Molecular Glues: The 1,2,4-triazine scaffold could potentially be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of specific disease-causing proteins.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality of this compound makes it a suitable ligand for the construction of MOFs. rsc.org These materials have potential applications in gas storage, catalysis, and drug delivery.
Chemical Biology Probes: Fluorescently labeled or biotinylated derivatives of this compound can be developed as chemical probes to study biological processes and visualize molecular targets within cells.
The interdisciplinary nature of these research areas requires close collaboration between synthetic chemists, biologists, materials scientists, and computational scientists.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1,2,4-Triazine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via cyclization of hydrazonomalonic diamides under basic conditions, yielding 3,5-dioxo-1,2,4-triazine-6-carboxylic acid derivatives . Key parameters include temperature control (80–100°C) and solvent selection (e.g., DMF or ethanol). Catalysts like palladium or copper may enhance cyclization efficiency, as seen in analogous triazine syntheses . Purity optimization requires post-synthetic purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography, with analytical HPLC (C18 columns, acetonitrile/water mobile phase) used to confirm ≥97% purity .
Q. How can researchers reliably characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : - and -NMR to confirm proton environments and carbonyl/carboxylic acid groups (δ ~160–170 ppm for COOH) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (carboxylic O-H stretch) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in the triazine core .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian with B3LYP/6-31G* basis sets .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : The triazine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C-3 or C-5). For example:
- Amide formation : React with SOCl to generate acyl chloride intermediates, followed by coupling with amines .
- Electrophilic aromatic substitution : Limited due to electron-withdrawing carboxylic acid group; however, halogenation (e.g., Cl/Br) is feasible under radical conditions .
- Tautomerism : Investigate keto-enol equilibria via pH-dependent UV-Vis spectroscopy (e.g., shifts at 270–300 nm) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 60–85% in literature) arise from:
- Catalyst variability : Pd vs. Cu catalysts affect cyclization efficiency . Use kinetic studies (e.g., in situ IR monitoring) to compare turnover rates.
- Solvent effects : Polar aprotic solvents (DMF) favor cyclization over toluene . Conduct solvent screening with Design of Experiments (DoE) to identify optimal conditions.
- Side reactions : Trace water may hydrolyze intermediates; employ Karl Fischer titration to monitor moisture levels during synthesis .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives, and how can conflicting bioassay data be reconciled?
- Methodological Answer :
- Antimicrobial assays : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria. Address discrepancies (e.g., variable MICs) by standardizing inoculum size (0.5 McFarland) and growth media .
- Enzyme inhibition : Screen against targets like dihydrofolate reductase (DHFR) via fluorescence-based assays. Normalize activity to control inhibitors (e.g., trimethoprim) .
- Cytotoxicity : Validate anticancer activity with MTT assays on cancer cell lines (e.g., HeLa), ensuring consistent passage numbers and serum-free conditions to reduce variability .
Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacokinetic properties?
- Methodological Answer :
- QSAR modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donors/acceptors. Validate with leave-one-out cross-validation .
- Molecular docking : Simulate binding to target proteins (e.g., DHFR) using AutoDock Vina. Prioritize analogs with high docking scores and favorable ADMET profiles (e.g., Caco-2 permeability predictions) .
- Metabolism prediction : Use software like Schrödinger’s MetaSite to identify metabolic hotspots (e.g., carboxylic acid glucuronidation) and design prodrugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
